molecular formula C23H24N2O2S B1227482 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthalenylsulfonyl)piperazine

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthalenylsulfonyl)piperazine

Cat. No. B1227482
M. Wt: 392.5 g/mol
InChI Key: QPDXRWKGXCXUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthalenylsulfonyl)piperazine is a sulfonic acid derivative and a member of naphthalenes.

Scientific Research Applications

5-HT(6) Serotonin Receptor Ligands

  • Piperazinyl derivatives like 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, closely related to the specified compound, have been identified with high binding affinities for 5-HT(6) serotonin receptors. This is significant in neurological research, particularly for conditions like depression and anxiety. A specific derivative, 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one, showed high binding affinity and selectivity towards these receptors (Park et al., 2011).

Synthesis and Docking Studies

  • Piperazine-1-yl-1H-indazole derivatives, which share structural similarities with the target compound, play an important role in medicinal chemistry. These compounds have been synthesized and characterized, with docking studies presented for enhanced understanding in drug design and pharmacology (Balaraju et al., 2019).

Atypical Antipsychotic Agents

  • (Piperazin-1-yl-phenyl)-arylsulfonamides, akin to the compound , were synthesized and identified for their high affinities for both 5-HT(2C) and 5-HT(6) receptors. These compounds, particularly naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide, exhibit potential as atypical antipsychotic agents (Park et al., 2010).

5-HT6 Receptor Antagonists

  • Extended N-Arylsulfonylindoles, structurally related to the target compound, have been identified as new class of 5-HT6 receptor modulators. These compounds, like 2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol, exhibit moderate to high binding affinities and show antagonist activity in functional assays (Vera et al., 2016).

Antidepressant and Antianxiety Activities

  • Novel piperazine derivatives have been synthesized for potential antidepressant and antianxiety applications. Compounds like 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been evaluated for their behavioral impact in animal models (Kumar et al., 2017).

properties

Product Name

1-(2,3-dihydro-1H-inden-2-yl)-4-(2-naphthalenylsulfonyl)piperazine

Molecular Formula

C23H24N2O2S

Molecular Weight

392.5 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C23H24N2O2S/c26-28(27,23-10-9-18-5-1-2-8-21(18)17-23)25-13-11-24(12-14-25)22-15-19-6-3-4-7-20(19)16-22/h1-10,17,22H,11-16H2

InChI Key

QPDXRWKGXCXUSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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